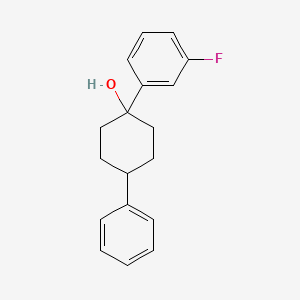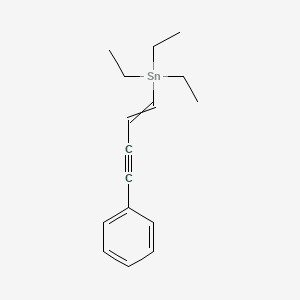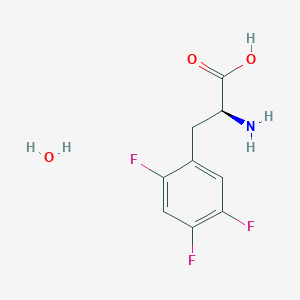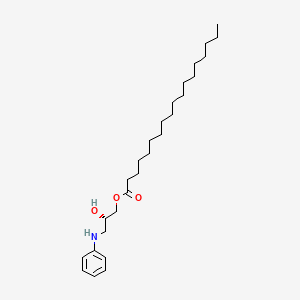
(2S)-3-Anilino-2-hydroxypropyl octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-Anilino-2-hydroxypropyl octadecanoate is a chemical compound that combines an aniline group with a hydroxypropyl chain and an octadecanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Anilino-2-hydroxypropyl octadecanoate typically involves the esterification of octadecanoic acid with (2S)-3-anilino-2-hydroxypropanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques, such as distillation or crystallization, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-3-Anilino-2-hydroxypropyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of (2S)-3-anilino-2-oxopropyl octadecanoate.
Reduction: Formation of (2S)-3-anilino-2-hydroxypropyl octadecanol.
Substitution: Formation of nitro- or halogen-substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(2S)-3-Anilino-2-hydroxypropyl octadecanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and emulsifiers.
Wirkmechanismus
The mechanism of action of (2S)-3-Anilino-2-hydroxypropyl octadecanoate involves its interaction with specific molecular targets and pathways. The aniline group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The hydroxypropyl chain and octadecanoate ester can influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-3-Anilino-2-hydroxypropyl palmitate: Similar structure but with a palmitate ester instead of an octadecanoate ester.
(2S)-3-Anilino-2-hydroxypropyl stearate: Similar structure but with a stearate ester instead of an octadecanoate ester.
(2S)-3-Anilino-2-hydroxypropyl laurate: Similar structure but with a laurate ester instead of an octadecanoate ester.
Uniqueness
(2S)-3-Anilino-2-hydroxypropyl octadecanoate is unique due to its specific combination of an aniline group, a hydroxypropyl chain, and an octadecanoate ester. This unique structure imparts distinct physicochemical properties, such as solubility, melting point, and reactivity, which can be advantageous in various applications compared to its similar compounds.
Eigenschaften
CAS-Nummer |
398994-80-4 |
|---|---|
Molekularformel |
C27H47NO3 |
Molekulargewicht |
433.7 g/mol |
IUPAC-Name |
[(2S)-3-anilino-2-hydroxypropyl] octadecanoate |
InChI |
InChI=1S/C27H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)31-24-26(29)23-28-25-20-17-16-18-21-25/h16-18,20-21,26,28-29H,2-15,19,22-24H2,1H3/t26-/m0/s1 |
InChI-Schlüssel |
SLRDDUYBMZYDTO-SANMLTNESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CNC1=CC=CC=C1)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate](/img/structure/B15167301.png)
![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)
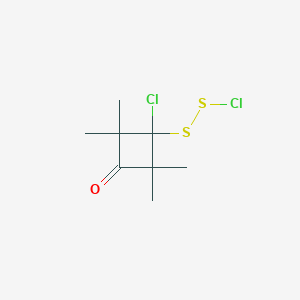
![Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B15167329.png)
![1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B15167333.png)

propanedinitrile](/img/structure/B15167346.png)
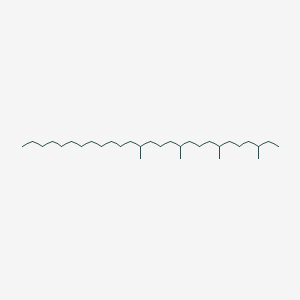
![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)
